molecular formula C12H13N3 B1366757 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 87642-29-3

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1366757
CAS RN: 87642-29-3
M. Wt: 199.25 g/mol
InChI Key: TZFHJMGEXWVRKQ-UHFFFAOYSA-N
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Description

“3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated as a potential inhibitor of Mycobacterium tuberculosis pantothenate synthetase . This compound is a derivative synthesized from piperidin-4-one .


Chemical Reactions Analysis

The chemical reactions involving “3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” would depend on the specific conditions and reagents used. In the context of its potential use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor, it’s likely that this compound interacts with the enzyme to inhibit its function .

Scientific Research Applications

Mycobacterium Tuberculosis Inhibition

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This research synthesized various derivatives and evaluated them for their inhibitory properties against Mycobacterium tuberculosis and cytotoxicity. One particular derivative demonstrated significant inhibitory effects with minimal cytotoxicity, highlighting potential applications in tuberculosis treatment research (Samala et al., 2013).

Molecular Conformations and Hydrogen Bonding

Studies on 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are essential for understanding the chemical and physical properties of these compounds, which can influence their potential applications in various fields, including pharmaceuticals and materials science (Sagar et al., 2017).

Antiproliferative Activity

Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has shown that these compounds possess antiproliferative activity against various cancer cell lines. The synthesis of a library of these compounds and their evaluation against cancer cell lines revealed that some derivatives exhibit potent growth-inhibitory properties, indicating their potential use in cancer research and therapy (Razmienė et al., 2021).

Corrosion Inhibition

Studies have explored the use of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as corrosion inhibitors. These compounds have been tested for their ability to protect metals like copper from corrosion, particularly in acidic environments. The effectiveness of these derivatives as corrosion inhibitors suggests applications in industrial and engineering contexts (Sudheer & Quraishi, 2015).

Future Directions

The future directions for research on “3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” could include further studies on its potential applications, such as its use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor . Additionally, research could explore other derivatives of this compound and their potential uses.

properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFHJMGEXWVRKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424686
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

87642-29-3
Record name 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 3
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 4
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 5
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Reactant of Route 6
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

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